Huwentoxin IV (Selenocosmia huwena venom)
Overview
Description
Huwentoxin IV is a potent neurotoxin isolated from the venom of the Chinese bird spider, Selenocosmia huwena. This toxin, with a molecular weight of approximately 4.1 kDa, consists of 35 amino acid residues and features three disulfide bridges: Cys-2-Cys-17, Cys-9-Cys-24, and Cys-16-Cys-31 . Huwentoxin IV specifically inhibits the neuronal tetrodotoxin-sensitive voltage-gated sodium channels, making it a valuable tool in neurophysiological research .
Mechanism of Action
Target of Action
Huwentoxin IV (HwTx-IV) is a potent neurotoxin that primarily targets voltage-gated sodium channels (VGSCs), specifically the neuronal Nav1.7, Nav1.2, Nav1.3, and Nav1.4 channels . These channels play crucial roles in electrical signaling in almost all kinds of excitable tissues, being responsible for the generation of action potentials and nervous influx conduction in sensory nerves .
Biochemical Pathways
The action of HwTx-IV on VGSCs affects the sodium ion flow through these channels, which in turn influences the generation and propagation of action potentials in neurons. This can lead to downstream effects on various physiological processes, including pain sensation .
Pharmacokinetics
It is known that the toxin is a 35-residue peptide characterized by a compact globular structure maintained by three intramolecular disulfide bonds . This structure is likely to influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability.
Result of Action
The primary result of HwTx-IV’s action is the inhibition of VGSCs, leading to a decrease in the generation and propagation of action potentials in neurons. This can result in antinociceptive effects, as the Nav1.7 channel that HwTx-IV targets is a genetically-validated pain target .
Biochemical Analysis
Biochemical Properties
Huwentoxin IV interacts with various biomolecules, primarily the neuronal tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels . It specifically inhibits these channels, which play crucial roles in electrical signaling in almost all kinds of excitable tissues . The nature of this interaction is inhibitory, with Huwentoxin IV suppressing the peak sodium current without altering the activation or inactivation kinetics .
Cellular Effects
Huwentoxin IV has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting sodium channels, which are essential for the generation of action potentials and nervous influx conduction in sensory nerves . This inhibition can lead to a slowdown of current inactivation of the voltage-gated sodium channels and reduction in the peak of sodium current .
Molecular Mechanism
Huwentoxin IV exerts its effects at the molecular level through binding interactions with biomolecules, specifically the TTX-S voltage-gated sodium channels . It seems to affect the sodium channel in a way quite similar to that of tetrodotoxin (TTX), a well-known sodium channel blocker .
Dosage Effects in Animal Models
In animal models, the effects of Huwentoxin IV vary with different dosages. For instance, in a rat model of inflammatory pain, 100 µg/kg of Huwentoxin IV produced an efficient reversal of hyperalgesia up to 63.6% .
Metabolic Pathways
Given its interaction with sodium channels, it may influence the metabolic processes associated with ion transport and neuronal signaling .
Transport and Distribution
Given its target is the voltage-gated sodium channels, it is likely that it is transported to areas where these channels are abundant .
Subcellular Localization
The subcellular localization of Huwentoxin IV is likely to be in the vicinity of the voltage-gated sodium channels it targets. These channels are typically located in the cell membrane, suggesting that Huwentoxin IV may also be located in this region .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Huwentoxin IV involves solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The formation of disulfide bridges is achieved through oxidative folding, which is a critical step in ensuring the correct three-dimensional structure of the toxin .
Industrial Production Methods: Industrial production of Huwentoxin IV is typically achieved through recombinant DNA technology. The gene encoding Huwentoxin IV is inserted into a suitable expression vector, which is then introduced into a host organism, such as Escherichia coli. The host organism produces the toxin, which is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Huwentoxin IV primarily undergoes oxidation and reduction reactions, particularly involving its disulfide bridges. These reactions are crucial for the proper folding and stability of the toxin .
Common Reagents and Conditions:
Oxidation: Oxidative folding is typically carried out using oxidizing agents such as glutathione or air oxidation under controlled conditions.
Major Products: The major product of these reactions is the correctly folded Huwentoxin IV with its native disulfide bridges, which is essential for its biological activity .
Scientific Research Applications
Huwentoxin IV has several scientific research applications, including:
Neurophysiological Research: It is used to study the function of tetrodotoxin-sensitive voltage-gated sodium channels in neurons.
Pharmacological Studies: It serves as a tool to understand the pharmacology of sodium channels and to develop new drugs targeting these channels.
Comparison with Similar Compounds
Huwentoxin IV is unique among spider toxins due to its high specificity for tetrodotoxin-sensitive sodium channels. Similar compounds include:
Tetrodotoxin: A well-known sodium channel blocker that shares a similar mechanism of action with Huwentoxin IV.
Huwentoxin III: Another toxin from the same spider species that targets voltage-gated sodium channels but with different binding properties and effects.
Hainantoxin VI: A toxin from a related spider species that also affects sodium channels but with distinct pharmacological characteristics.
Huwentoxin IV stands out due to its specific inhibition of tetrodotoxin-sensitive channels, making it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
4-amino-5-[[30-[[6-amino-1-[[1-[[5-amino-1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-42,60,69,92-tetrakis(4-aminobutyl)-4,16-bis(2-amino-2-oxoethyl)-22-(3-amino-3-oxopropyl)-89-benzyl-86-butan-2-yl-36,45-bis(3-carbamimidamidopropyl)-83-(2-carboxyethyl)-19-(carboxymethyl)-39-(1-hydroxyethyl)-13,48,63,66-tetrakis(hydroxymethyl)-33-(1H-indol-3-ylmethyl)-95-methyl-57,80-bis(2-methylpropyl)-2,3a,5,11,14,17,20,23,32,35,38,41,44,47,50,53,56,59,62,65,68,71,78,81,84,87,90,93,96-nonacosaoxo-54-propan-2-yl-a,27,28,74,75,99-hexathia-2a,3,6,12,15,18,21,24,31,34,37,40,43,46,49,52,55,58,61,64,67,70,79,82,85,88,91,94,97-nonacosazatetracyclo[49.46.4.225,72.06,10]trihectan-77-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C174H278N52O51S6/c1-13-87(9)135(138(185)243)223-149(254)106(51-54-128(182)234)201-152(257)110(68-92-45-47-94(232)48-46-92)206-144(249)100(39-22-27-59-177)198-162(267)122-80-280-282-82-124-167(272)220-123-81-281-279-79-121(217-140(245)96(180)49-55-131(237)238)164(269)205-108(65-84(3)4)151(256)202-107(52-56-132(239)240)150(255)224-136(88(10)14-2)170(275)210-111(67-91-33-16-15-17-34-91)153(258)195-98(37-20-25-57-175)141(246)193-89(11)139(244)216-120(165(270)211-115(71-130(184)236)172(277)226-64-32-44-126(226)168(273)215-119(77-230)160(265)208-113(70-129(183)235)155(260)209-114(72-133(241)242)156(261)200-105(147(252)218-124)50-53-127(181)233)78-278-283-83-125(221-169(274)134(86(7)8)222-157(262)109(66-85(5)6)204-143(248)99(38-21-26-58-176)196-158(263)116(74-227)213-161(266)118(76-229)212-146(251)101(199-163(123)268)40-23-28-60-178)166(271)214-117(75-228)159(264)197-103(42-30-62-190-173(186)187)142(247)194-102(41-24-29-61-179)148(253)225-137(90(12)231)171(276)203-104(43-31-63-191-174(188)189)145(250)207-112(154(259)219-122)69-93-73-192-97-36-19-18-35-95(93)97/h15-19,33-36,45-48,73,84-90,96,98-126,134-137,192,227-232H,13-14,20-32,37-44,49-72,74-83,175-180H2,1-12H3,(H2,181,233)(H2,182,234)(H2,183,235)(H2,184,236)(H2,185,243)(H,193,246)(H,194,247)(H,195,258)(H,196,263)(H,197,264)(H,198,267)(H,199,268)(H,200,261)(H,201,257)(H,202,256)(H,203,276)(H,204,248)(H,205,269)(H,206,249)(H,207,250)(H,208,265)(H,209,260)(H,210,275)(H,211,270)(H,212,251)(H,213,266)(H,214,271)(H,215,273)(H,216,244)(H,217,245)(H,218,252)(H,219,259)(H,220,272)(H,221,274)(H,222,262)(H,223,254)(H,224,255)(H,225,253)(H,237,238)(H,239,240)(H,241,242)(H4,186,187,190)(H4,188,189,191) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMLBAPXMAOKDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCC(=O)O)CC(C)C)NC(=O)C(CCC(=O)O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)C(C)C)CC(C)C)CCCCN)CO)CO)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C4CCCN4C(=O)C(NC2=O)CC(=O)N)CO)CC(=O)N)CC(=O)O)CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)N)CC6=CNC7=CC=CC=C76)CCCNC(=N)N)C(C)O)CCCCN)CCCNC(=N)N)CO)C)CCCCN)CC8=CC=CC=C8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C174H278N52O51S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4107 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does Huwentoxin-IV interact with voltage-gated sodium channels (VGSCs)?
A1: HwTx-IV primarily targets VGSCs by binding to the extracellular S3-S4 linker within domain II (VSDII), a key region involved in voltage sensing. [, , ] This interaction effectively traps the VSDII in its inward, closed configuration, thereby inhibiting channel activation and reducing sodium ion influx. [, ]
Q2: Which VGSC subtypes are most sensitive to Huwentoxin-IV?
A2: HwTx-IV exhibits preferential inhibition of neuronal VGSC subtypes, particularly NaV1.7, NaV1.2, and NaV1.3, with a higher affinity for NaV1.7 compared to other subtypes. [, , , , ] It displays relatively weaker inhibition of muscle VGSC subtypes such as NaV1.4 and NaV1.5. [, ]
Q3: What are the downstream effects of Huwentoxin-IV binding to VGSCs?
A3: By inhibiting NaV1.7, a channel implicated in pain signaling, HwTx-IV effectively reduces neuronal excitability and disrupts the transmission of pain signals. [, , , ] This mechanism underlies its potential as a novel analgesic agent, particularly for treating chronic and neuropathic pain conditions. [, , ]
Q4: What is the molecular formula and weight of Huwentoxin-IV?
A5: HwTx-IV is a peptide composed of 35 amino acid residues with a molecular formula of C155H243N47O48S6 and a molecular weight of approximately 4100 Da. []
Q5: What is the three-dimensional structure of Huwentoxin-IV?
A6: HwTx-IV adopts a compact, globular structure characteristic of the inhibitory cystine knot (ICK) peptide family. [, ] It features a double-stranded antiparallel β-sheet, four turns, and three disulfide bridges, which contribute to its stability and structural integrity. [, , ]
Q6: How do specific amino acid residues contribute to Huwentoxin-IV's activity and selectivity?
A7: Extensive mutagenesis studies have identified key residues crucial for HwTx-IV's activity and selectivity. For instance, residues within loop IV, particularly Arg-26, are implicated in binding to neuronal TTX-sensitive VGSCs. [] Additionally, Glu-818 in the S3-S4 linker of NaV1.7 plays a vital role in facilitating the interaction with HwTx-IV. [, ]
Q7: Can the selectivity of Huwentoxin-IV be modified?
A8: Yes, research has demonstrated that modifying specific amino acid residues can alter the selectivity profile of HwTx-IV. For example, introducing mutations like E4K can enhance its affinity for NaV1.6 while reducing its selectivity for NaV1.7. []
Q8: What is the significance of the C-terminus in Huwentoxin-IV?
A9: The C-terminus of HwTx-IV plays a crucial role in its potency. Native HwTx-IV has a C-terminal amide, while recombinant versions often have a C-terminal acid. This difference significantly impacts potency, with the C-terminal amide form being significantly more potent. [] Interestingly, extending the C-terminus of the acid form with a glycine can partially restore potency. []
Q9: What are the challenges associated with the stability and formulation of Huwentoxin-IV?
A10: Like many peptide-based therapeutics, HwTx-IV faces challenges related to stability, particularly in physiological conditions. Strategies to enhance its stability and bioavailability include optimizing its formulation, exploring chemical modifications to protect against degradation, and utilizing drug delivery systems for targeted release. [, , ]
Q10: What in vitro and in vivo models have been used to study the analgesic effects of Huwentoxin-IV?
A11: The analgesic properties of HwTx-IV have been extensively studied using various in vitro and in vivo models. In vitro assays utilize cell lines expressing specific VGSC subtypes, while in vivo models encompass rodent models of inflammatory and neuropathic pain. [, , , ]
Q11: What are the key findings from in vivo studies on Huwentoxin-IV's analgesic effects?
A12: In vivo studies have demonstrated the efficacy of HwTx-IV in alleviating both inflammatory and neuropathic pain in rodent models. It has been shown to reverse hyperalgesia induced by formalin or acetic acid and attenuate allodynia in models of nerve injury. [, ]
Q12: What are the known toxicological concerns associated with Huwentoxin-IV?
A13: While demonstrating promising analgesic effects, HwTx-IV's potential for off-target effects, particularly on neuromuscular function due to its interaction with NaV1.6, raises concerns. [] Further research is crucial to fully elucidate its safety profile and explore strategies to mitigate potential adverse effects. [, ]
Q13: What drug delivery strategies are being considered to improve the therapeutic potential of Huwentoxin-IV?
A14: To enhance its therapeutic index, researchers are exploring targeted drug delivery approaches to deliver HwTx-IV specifically to pain-sensing neurons while minimizing its impact on other tissues. [] These strategies aim to improve its efficacy and reduce the likelihood of off-target effects.
Q14: How has computational chemistry contributed to understanding Huwentoxin-IV's interactions with VGSCs?
A15: Molecular modeling, docking simulations, and free energy calculations have been instrumental in elucidating the binding mode of HwTx-IV to VGSCs, identifying key interacting residues, and guiding the design of more potent and selective analogues. [, ]
Q15: What research infrastructure and resources are essential for advancing Huwentoxin-IV research?
A16: Continued progress in HwTx-IV research necessitates access to advanced infrastructure and resources, including high-resolution structural biology techniques (e.g., cryo-EM, NMR), sophisticated electrophysiology setups, and robust computational modeling platforms. [, , ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.